

Spectroscopic Profile of 2,6-Dichloro-3-pyridylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dichloro-3-pyridylamine**

Cat. No.: **B189475**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,6-Dichloro-3-pyridylamine** (also known as 3-Amino-2,6-dichloropyridine), a key intermediate in pharmaceutical and agrochemical synthesis. This document details predicted data for its Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Introduction

2,6-Dichloro-3-pyridylamine ($C_5H_4Cl_2N_2$) is a substituted pyridine with a molecular weight of 163.00 g/mol .^{[1][2][3]} Its chemical structure, featuring a pyridine ring with two chlorine atoms and an amino group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Predicted Spectral Data

While a complete, publicly available experimental dataset for **2,6-Dichloro-3-pyridylamine** is not readily available, its spectral characteristics can be reliably predicted based on the well-understood spectroscopic principles of its constituent functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic amine and chloro-aromatic functionalities.

Wavenumber (cm ⁻¹)	Predicted Intensity	Assignment
3450 - 3350	Medium	N-H Asymmetric Stretch (Primary Amine)
3350 - 3250	Medium	N-H Symmetric Stretch (Primary Amine)
~3080	Weak	C-H Stretch (Aromatic)
1620 - 1580	Strong	N-H Bending (Scissoring) (Primary Amine)
~1570	Strong	C=C Stretch (Aromatic Ring)
~1540	Strong	C=N Stretch (Aromatic Ring)
~1420	Medium	C-C Stretch (Aromatic Ring)
1335 - 1250	Strong	C-N Stretch (Aromatic Amine)
~780	Strong	C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted to reflect the substitution pattern of the pyridine ring.

¹H NMR (Proton NMR)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	~7.5	Doublet (d)	~8.0
H-5	~7.1	Doublet (d)	~8.0
-NH ₂	~4.5	Broad Singlet	-

¹³C NMR (Carbon-13 NMR)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~150
C-6	~148
C-3	~138
C-4	~125
C-5	~120

Mass Spectrometry (MS)

The mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

m/z	Predicted Relative Intensity (%)	Assignment
162	100	$[M]^+$ (with ^{235}Cl)
164	65	$[M+2]^+$ (with ^{135}Cl and ^{137}Cl)
166	10	$[M+4]^+$ (with ^{237}Cl)
127	Moderate	$[M-\text{Cl}]^+$
99	Moderate	$[M-\text{Cl}-\text{HCN}]^+$

Experimental Protocols

The following are standard protocols for acquiring high-quality spectral data for a solid aromatic amine like **2,6-Dichloro-3-pyridylamine**.

Infrared (IR) Spectroscopy (KBr Pellet Technique)

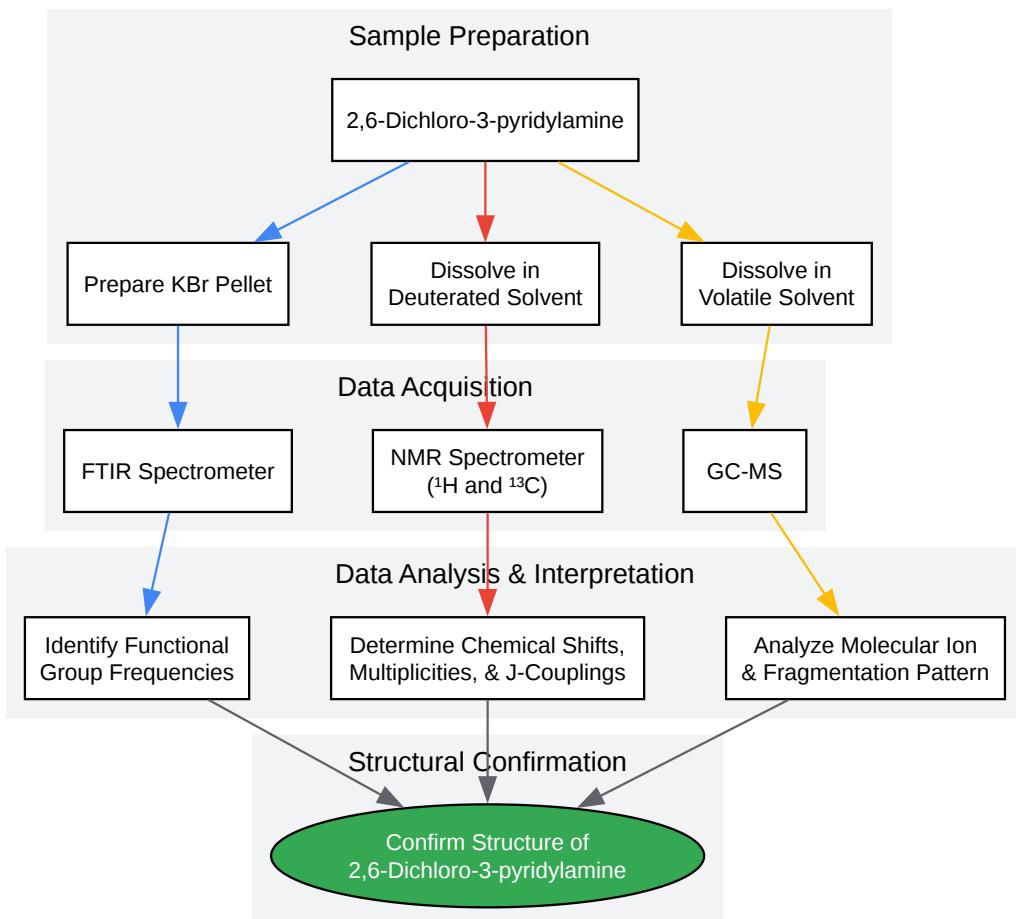
- Sample Preparation: Thoroughly grind 1-2 mg of **2,6-Dichloro-3-pyridylamine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide. Subsequently, acquire the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables or reference spectra to confirm the presence of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2,6-Dichloro-3-pyridylamine**. Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment on a spectrometer (e.g., 400 MHz or higher).
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled single-pulse experiment.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon resonances (e.g., 0-160 ppm).

- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Analyze chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.


Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2,6-Dichloro-3-pyridylamine** in a volatile organic solvent such as dichloromethane or methanol.
- Sample Introduction: Inject a small volume (e.g., 1 μ L) of the solution into the gas chromatograph (GC) inlet. The compound will be vaporized and separated from the solvent on a capillary column.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating fragment ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Data Analysis: A mass spectrum is generated, plotting ion intensity versus m/z . Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the molecular weight and structure of the compound.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **2,6-Dichloro-3-pyridylamine**.

Workflow for Spectroscopic Analysis of 2,6-Dichloro-3-pyridylamine

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **2,6-Dichloro-3-pyridylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloro-3-pyridylamine | C5H4Cl2N2 | CID 112846 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-dichloro-3-pyridylamine [webbook.nist.gov]
- 3. 3-氨基-2,6-二氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichloro-3-pyridylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189475#2-6-dichloro-3-pyridylamine-spectral-data-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com